molecular formula C27H34N3O7P B14382250 N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline CAS No. 88500-51-0

N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline

Katalognummer: B14382250
CAS-Nummer: 88500-51-0
Molekulargewicht: 543.5 g/mol
InChI-Schlüssel: IONDZFWGBLQUAG-OYDLWJJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline is a synthetic peptide compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dibenzyloxyphosphinoyl group attached to an alanyl-prolyl-proline sequence, which imparts specific chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline typically involves the following steps:

    Protection of Amino Groups: The amino groups of the alanyl, prolyl, and proline residues are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides or phosphonium salts.

    Introduction of Dibenzyloxyphosphinoyl Group: The dibenzyloxyphosphinoyl group is introduced through a phosphinylation reaction, typically using dibenzyloxyphosphine chloride.

    Deprotection: The protecting groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dibenzyloxyphosphinoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the dibenzyloxyphosphinoyl group.

Wissenschaftliche Forschungsanwendungen

N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline involves its interaction with specific molecular targets and pathways. The compound may stabilize protein structures by forming hydrogen bonds and hydrophobic interactions with amino acid residues. Additionally, it may modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline is unique due to its specific dibenzyloxyphosphinoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

88500-51-0

Molekularformel

C27H34N3O7P

Molekulargewicht

543.5 g/mol

IUPAC-Name

(2S)-1-[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H34N3O7P/c1-20(25(31)29-16-8-14-23(29)26(32)30-17-9-15-24(30)27(33)34)28-38(35,36-18-21-10-4-2-5-11-21)37-19-22-12-6-3-7-13-22/h2-7,10-13,20,23-24H,8-9,14-19H2,1H3,(H,28,35)(H,33,34)/t20-,23-,24-/m0/s1

InChI-Schlüssel

IONDZFWGBLQUAG-OYDLWJJNSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.